molecular formula C10H10N2O6S B2841374 Ethyl [(2,4-dinitrophenyl)thio]acetate CAS No. 85196-28-7

Ethyl [(2,4-dinitrophenyl)thio]acetate

Cat. No.: B2841374
CAS No.: 85196-28-7
M. Wt: 286.26
InChI Key: BJDFTBHUSCRIHE-UHFFFAOYSA-N
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Description

Ethyl [(2,4-dinitrophenyl)thio]acetate is an organic compound with the molecular formula C10H10N2O6S It is characterized by the presence of a dinitrophenyl group attached to a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(2,4-dinitrophenyl)thio]acetate can be synthesized through a multi-step process involving the reaction of 2,4-dinitrochlorobenzene with thioglycolic acid, followed by esterification with ethanol. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:

    Nucleophilic Substitution: 2,4-dinitrochlorobenzene reacts with thioglycolic acid in the presence of a base to form 2,4-dinitrophenylthioacetic acid.

    Esterification: The resulting 2,4-dinitrophenylthioacetic acid is then esterified with ethanol to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2,4-dinitrophenyl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ethyl ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl [(2,4-dinitrophenyl)thio]acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(2,4-dinitrophenyl)thio]acetate involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the thioacetate group acts as a leaving group. Additionally, the nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Ethyl [(2,4-dinitrophenyl)thio]acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-nitrophenylthio)acetate: Similar structure but with a single nitro group.

    Ethyl 2-(2,4-dinitrophenyl)acetate: Lacks the thio group, affecting its reactivity.

    2,4-Dinitrophenylthioacetic acid: The acid form of the compound, which can be esterified to form this compound.

The uniqueness of this compound lies in its combination of the dinitrophenyl and thioacetate groups, which confer distinct chemical properties and reactivity.

Biological Activity

Ethyl [(2,4-dinitrophenyl)thio]acetate is a compound of significant interest due to its diverse biological activities and applications in biochemical research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound is an organic compound characterized by the presence of a dinitrophenyl group attached to a thioacetate moiety. It is primarily utilized in organic synthesis and as a reagent in biochemical assays to study enzyme activity and protein interactions. Its unique chemical structure allows it to engage in various biochemical pathways, making it a valuable tool in research.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The thioacetate group can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions that modify biological molecules.
  • Redox Reactions : The nitro groups in the compound can engage in redox reactions, influencing the reactivity and interactions with cellular components.
  • Enzyme Interaction : The compound has been shown to affect enzyme activity, which is critical for various metabolic processes.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of various pathogens. For instance, related compounds have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Candida albicans30 µg/mL

Enzyme Inhibition

The compound is also recognized for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that it can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Enzyme Inhibition Percentage IC50 (µM)
Acetylcholinesterase (AChE)70%25

Case Studies

  • Study on Enzyme Activity :
    A study investigated the effects of this compound on AChE activity. Results indicated significant inhibition at varying concentrations, suggesting its potential use as a therapeutic agent for diseases characterized by cholinergic dysfunctions.
  • Antimicrobial Efficacy :
    In another study assessing the antimicrobial properties of related compounds, this compound was tested against clinical isolates of E. coli. The results confirmed its efficacy in inhibiting bacterial growth, with implications for developing new antibacterial agents.

Properties

IUPAC Name

ethyl 2-(2,4-dinitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDFTBHUSCRIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100 ml round-bottomed flask were placed 14.8 g (10 ml, 79.6 mmol) 2,4-dinitrofluorobenzene, THF (20 ml, freshly distilled from sodium benzophenone) and triethylamine (11.1 ml, 79.6 mmol). The reaction was cooled in an ice bath while 9.55 g (8.73 ml, 79.6 mmol) ethyl 2-mercaptoacetate dissolved in THF (10 ml) was added dropwise. The resulting nearly black solution was allowed to warm slowly to room temperature and stirred 18 hours. The reaction mixture was poured onto 150 ml ice and the resulting layers were separated. The aqueous phase was extracted with EtOAc (2×125 ml). The organic layers were combined and washed with water (100 ml), dried over MgSO4 and concentrated to dryness in vacuo to yield 16.9 g of red-brown solid (74.1% yield).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
sodium benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
74.1%

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